Ritonavir-d6

Isotopic Purity Chemical Purity Analytical Reference Standard

Ritonavir-d6 (M+6 mass shift) is the validated internal standard for quantifying ritonavir in complex biological matrices via LC-MS/MS. The six‑deuterium substitution on the terminal isopropyl group eliminates isotopic interference from naturally occurring ¹³C, ensuring accurate correction for matrix effects and ionization variability—essential for FDA/EMA-compliant pharmacokinetic, bioequivalence, and TDM studies. Supplied with ≥99 atom % D isotopic purity and ≥98% chemical purity, it mitigates background signal at the analyte m/z, making it the preferred choice over M+2/M+3 analogs for regulatory submissions.

Molecular Formula C37H48N6O5S2
Molecular Weight 727.0 g/mol
Cat. No. B1140323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir-d6
Synonyms(3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl-d6)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-thiazolylmethyl Ester;  A 84538-d6;  ABT 538-d6;  Norvir-d6; 
Molecular FormulaC37H48N6O5S2
Molecular Weight727.0 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
InChIInChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3
InChIKeyNCDNCNXCDXHOMX-GMBJSHJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir-d6 Procurement Guide: Specifications and Differentiation for LC-MS/MS Internal Standard Use


Ritonavir-d6 (CAS 1217720-20-1) is a deuterium-labeled analog of the HIV protease inhibitor ritonavir, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound features six deuterium substitutions on the terminal isopropyl group, resulting in a nominal mass shift of M+6 relative to unlabeled ritonavir (MW 720.95 vs. 726.98) . Ritonavir-d6 is supplied as a solid with vendor-specified isotopic purity ≥99 atom % D and chemical purity ≥97% (CP) . Its primary procurement value derives from its ability to correct for matrix effects and ionization variability in complex biological matrices, enabling accurate and precise quantification of ritonavir in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Why Unlabeled Ritonavir or Alternative SIL-IS Compounds Cannot Replace Ritonavir-d6 in Validated LC-MS/MS Methods


Substituting Ritonavir-d6 with unlabeled ritonavir or a different stable isotope-labeled analog (e.g., Ritonavir-13C3 or Ritonavir-d8) in a validated LC-MS/MS method introduces significant analytical risk. Unlabeled ritonavir cannot function as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer, precluding correction for matrix effects and recovery losses [1]. While other labeled analogs share the same nominal purpose, Ritonavir-d6 offers a specific M+6 mass shift that minimizes isotopic interference with naturally occurring 13C isotopes of the analyte, a common pitfall with M+2 or M+3 labels [2]. Furthermore, regulatory guidelines (FDA, EMA) require that the internal standard be demonstrated to track the analyte through all sample preparation steps; this co-elution and recovery behavior is compound-specific and cannot be assumed across different labeling chemistries [3]. The quantitative evidence below establishes the verifiable specifications and performance characteristics that justify the selection of Ritonavir-d6 over its closest alternatives.

Quantitative Differentiation Evidence for Ritonavir-d6: Purity, Mass Shift, and Method Performance


Isotopic and Chemical Purity Specifications: Ritonavir-d6 vs. Unlabeled Ritonavir Analytical Standards

Ritonavir-d6 is supplied with a dual purity specification: isotopic purity ≥99 atom % D and chemical purity (assay) ≥97% (CP), as verified by certificate of analysis from major vendors . This combination ensures that the labeled compound is both highly enriched in deuterium (minimizing unlabeled interference) and sufficiently pure for use as a quantitative internal standard. In contrast, unlabeled ritonavir analytical standards are characterized solely by chemical purity (e.g., ≥98% by HPLC) and lack isotopic enrichment data, rendering them unsuitable for isotope dilution mass spectrometry .

Isotopic Purity Chemical Purity Analytical Reference Standard Quality Control

Mass Shift and Chromatographic Resolution: M+6 Advantage Over M+3 and M+4 Labeled Analogs

Ritonavir-d6 provides a nominal mass shift of +6 Da (M+6) relative to unlabeled ritonavir . This larger mass shift offers a practical advantage over alternative labeled analogs such as Ritonavir-d3 (M+3) or Ritonavir-13C3 (M+3), as it reduces the risk of isotopic cross-talk between the internal standard and the naturally occurring [M+2] or [M+3] isotopic peaks of the analyte [1]. While Ritonavir-13C3 may exhibit closer chromatographic co-elution due to minimal deuterium-induced retention time shifts, the M+6 shift of Ritonavir-d6 provides superior mass spectral resolution in complex matrices, particularly when the analyte is present at high concentrations [2].

Mass Spectrometry Isotopic Interference M+6 Mass Shift LC-MS/MS Method Development

Method Performance: Validated Recovery and Precision Using Ritonavir-d6 as Internal Standard

In a validated UPLC-ESI-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma, Ritonavir-d6 was employed as the internal standard and demonstrated a mean relative recovery of 86.3% from spiked plasma samples [1]. This method achieved a linear dynamic range of 2.9-1452 ng/mL for ritonavir and was successfully applied to a bioequivalence study in 36 healthy subjects, demonstrating acceptable inter-day and intra-day precision [2]. The use of Ritonavir-d6 was critical for normalizing matrix effects and extraction variability, as evidenced by the method's compliance with FDA and EMA bioanalytical method validation guidelines [3].

Bioanalytical Method Validation Recovery Precision Bioequivalence Study

Regulatory Traceability: ISO 17034 Certified Reference Material vs. Research-Grade Labeled Standards

Ritonavir-d6 is available as an ISO 17034 certified reference material (CRM) from accredited producers such as CATO Research Chemicals [1]. ISO 17034 accreditation ensures that the reference material is produced under a quality management system that guarantees homogeneity, stability, and metrological traceability of the assigned purity value [2]. In contrast, many deuterated ritonavir products are supplied as 'research-grade' or 'analytical standard' without formal CRM certification, which may not meet the evidentiary standards required for regulatory submissions (e.g., ANDA, NDA) or GLP-compliant studies .

ISO 17034 Reference Material Traceability Regulatory Compliance

Class-Level Inference: Deuterated vs. 13C-Labeled Internal Standards - Matrix Effect Compensation Bias

A systematic comparison of deuterated (2H) and non-deuterated (13C/15N) SIL-IS for LC-ESI-MS/MS quantification demonstrated that deuterated internal standards can exhibit significant retention time shifts, leading to differential ion suppression and negatively biased quantification [1]. In that study, the deuterated IS generated results that were on average 59.2% lower than those obtained with the 13C-labeled IS, with a spike accuracy bias of -38.4% [2]. While these data are from a different analyte (2-methylhippuric acid), the underlying isotope effect—chromatographic separation due to deuterium substitution—is a class-level phenomenon applicable to Ritonavir-d6 [3]. Consequently, a 13C-labeled analog such as Ritonavir-13C3 may offer superior matrix effect compensation in scenarios where precise co-elution is critical, representing a trade-off against the M+6 mass shift advantage of Ritonavir-d6.

Matrix Effect Isotope Effect Deuterium Retention Time Shift 13C Internal Standard

Validated Application Scenarios for Ritonavir-d6 in Bioanalysis and Pharmaceutical Development


Therapeutic Drug Monitoring (TDM) of Ritonavir in COVID-19 Patients Receiving Paxlovid®

Ritonavir-d6 is the internal standard of choice for the validated LC-MS/MS method used to quantify ritonavir in human plasma from patients treated with nirmatrelvir/ritonavir (Paxlovid®). The method, linear over 2-2000 ng/mL, employed protein precipitation with methanol and achieved inter-day and intra-day precision better than 15% [1]. The use of Ritonavir-d6 ensures accurate quantification in the presence of matrix effects from patient plasma, enabling reliable TDM to optimize dosing in COVID-19 therapy.

Bioequivalence Studies for Generic Ritonavir Formulations

In a bioequivalence study of a 200 mg lopinavir / 50 mg ritonavir tablet formulation in 36 healthy subjects, Ritonavir-d6 served as the deuterated internal standard in a UPLC-ESI-MS/MS method that met all FDA and EMA validation criteria [2]. The method's documented recovery (86.3% for the IS) and linear range (2.9-1452 ng/mL) support its use for regulatory submission of generic antiretroviral products. Procurement of Ritonavir-d6 with ISO 17034 certification further strengthens the evidentiary chain for ANDA filings.

Pharmacokinetic and Drug-Drug Interaction Studies of HIV Protease Inhibitors

Ritonavir-d6 is essential for accurate quantification of ritonavir in multi-analyte panels that include other HIV protease inhibitors (e.g., atazanavir, darunavir). Validated UPLC-MS/MS methods using deuterated internal standards have been established for the simultaneous determination of three protease inhibitors in human plasma, demonstrating acceptable matrix effect normalization and precision [3]. The M+6 mass shift of Ritonavir-d6 minimizes isotopic interference in these complex multi-analyte assays, making it the preferred internal standard for pharmacokinetic studies in PLWH.

Quality Control of Pharmaceutical Dosage Forms

Ritonavir-d6 can be employed as an internal standard for the quantitative analysis of ritonavir in finished pharmaceutical products (tablets, capsules, oral solutions) using LC-MS/MS. The high isotopic purity (≥99 atom % D) and chemical purity (≥97% CP) ensure that the IS does not contribute significant background signal at the analyte m/z, enabling accurate assay of ritonavir content over the range 80-120% of label claim . This application is particularly relevant for stability-indicating methods and dissolution testing in a GMP environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritonavir-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.